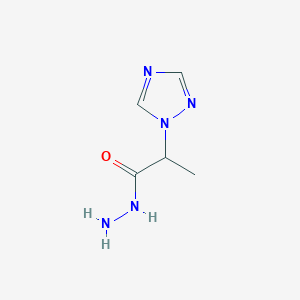
2-(1H-1,2,4-Triazol-1-yl)propanehydrazide
Cat. No. B8659594
M. Wt: 155.16 g/mol
InChI Key: HPYLBLKDEWZBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07507729B2
Procedure details


As described for example 112a, (rac.)-2-[1,2,4]triazol-1-yl-propionic acid methyl ester in butanol was reacted with hydrazine hydrate (1.2 equivalents) at rt for 16 h. The mixture was concentrated and triturated with toluene to afford the title compound as a white solid (yield: 91%). MS: m/e=155.0 [M]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
CO[C:3](=[O:11])[CH:4]([N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH3:5].O.[NH2:13][NH2:14]>C(O)CCC>[N:6]1([CH:4]([CH3:5])[C:3]([NH:13][NH2:14])=[O:11])[CH:10]=[N:9][CH:8]=[N:7]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C)N1N=CN=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CN=C1)C(C(=O)NN)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
